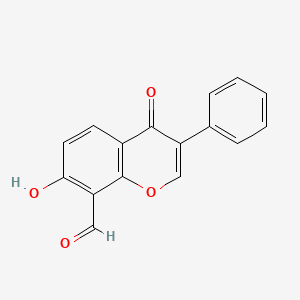

7-羟基-4-氧代-3-苯基-4H-色烯-8-甲醛

货号 B2654467

CAS 编号:

856791-64-5

分子量: 266.252

InChI 键: RAPVJUXPJKKNPL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

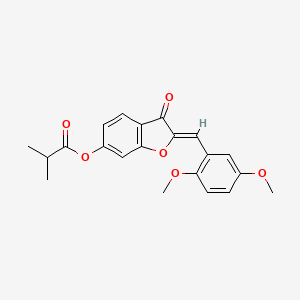

“7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is a type of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In one method, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde was formed via the reaction of 3 and hexamine then reaction of 312 with malononitrile in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” is complex, with a molecular formula of C21H20O10 . It has a molar refractivity of 103.7±0.3 cm^3 and a molar volume of 263.2±3.0 cm^3 .Chemical Reactions Analysis

The chemical reactions involving “7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde” are complex and varied. For instance, it can react with malononitrile in the presence of triethylamine to form a coumarin-based fluorescent probe .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 791.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It also has an enthalpy of vaporization of 120.7±3.0 kJ/mol .科学研究应用

- Research Findings : A series of 7-hydroxy-4-oxo-4H-chromene derivatives were synthesized and evaluated for antioxidant activity. Among them, 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed potent inhibition of lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates. Notably, certain derivatives exhibited three times more potent inhibition than trolox, a well-known antioxidant .

- Research Findings : Wogonin, a derivative of 7-hydroxy-4-oxo-4H-chromene, demonstrated neuroprotective effects by inhibiting excitotoxic and oxidative neuronal damage in primary cultured rat cortical cells .

- Research Findings : 7-hydroxy-4-oxo-4H-chromene derivatives have been synthesized using various methods, including green catalysts and enzymatic approaches. These compounds hold promise for developing novel drugs .

- Research Findings : 7-hydroxy-4-oxo-4H-chromene derivatives, such as 4μ8C, act as selective IRE1 RNase inhibitors. They block IRE1-mediated mRNA degradation and induce endoplasmic reticulum stress. 4μ8C also inhibits cytokine production in CD4+ T cells .

- Research Findings : Various methods, including metal-organic framework catalysis, lipase-catalyzed synthesis, and ultrasonic synthesis, have been explored for preparing 4H-chromene derivatives .

- Research Findings : While not directly related to 7-hydroxy-4-oxo-4H-chromene-8-carbaldehyde, studies on coumarin derivatives provide insights into related compounds. Researchers have evaluated their biological activities, including antimicrobial and antioxidant properties .

Antioxidant Activity

Neuroprotection

Biologically Attractive Scaffold

IRE1 RNase Inhibition

Synthetic Methods

Bio-Evaluation of Coumarin Derivatives

未来方向

属性

IUPAC Name |

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPVJUXPJKKNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

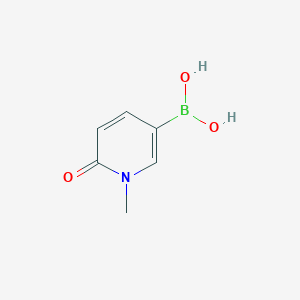

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

1083169-01-0

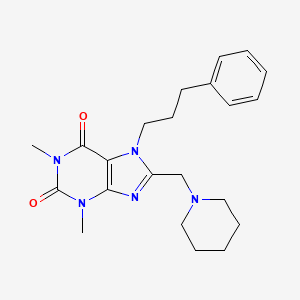

6-Ethoxy-2,3,4-trifluorobenzoic acid

1980050-06-3

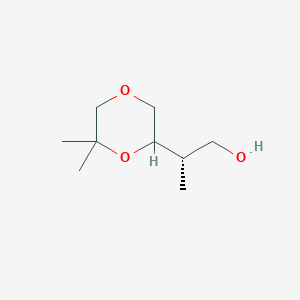

(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol

2248220-81-5

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2654407.png)